molecular formula C9H14IO2P B15182281 Bis(hydroxymethyl)methylphenylphosphonium iodide CAS No. 85684-36-2

Bis(hydroxymethyl)methylphenylphosphonium iodide

Cat. No.: B15182281
CAS No.: 85684-36-2
M. Wt: 312.08 g/mol
InChI Key: PUTFJPHLFIZLJP-UHFFFAOYSA-M
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Description

Bis(hydroxymethyl)methylphenylphosphonium iodide (CAS 85684-36-2) is a functionalized phosphonium salt of significant interest in organic synthesis. Compounds within this class are recognized as valuable precursors to phosphonium ylides, which are pivotal intermediates in the Wittig reaction for the formation of carbon-carbon double bonds . More broadly, phosphonium salts serve as versatile building blocks in various coupling reactions and are investigated for their potential application in the development of phosphonium ionic liquids (PILs) . This specific compound, featuring hydroxymethyl functional groups, belongs to the class of 1-hydroxyalkylphosphonium salts. Such salts are typically synthesized via the reaction of a phosphine or phosphonium salt precursor with an aldehyde . Researchers can utilize this chemical as a key synthetic intermediate to introduce specific molecular fragments. It is supplied as a solid and must be stored in a cool, dry place. This product is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

85684-36-2

Molecular Formula

C9H14IO2P

Molecular Weight

312.08 g/mol

IUPAC Name

bis(hydroxymethyl)-methyl-phenylphosphanium;iodide

InChI

InChI=1S/C9H14O2P.HI/c1-12(7-10,8-11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H/q+1;/p-1

InChI Key

PUTFJPHLFIZLJP-UHFFFAOYSA-M

Canonical SMILES

C[P+](CO)(CO)C1=CC=CC=C1.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(hydroxymethyl)methylphenylphosphonium iodide typically involves the reaction of methylphenylphosphine with formaldehyde and hydrogen iodide. The reaction proceeds as follows:

  • Methylphenylphosphine is reacted with formaldehyde in the presence of a base to form Bis(hydroxymethyl)methylphenylphosphine.
  • The resulting Bis(hydroxymethyl)methylphenylphosphine is then treated with hydrogen iodide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Thermal Stability and Decomposition

Under thermal conditions, the compound undergoes isomerization and decomposition . For example, heating in boiling H₂SO₄ can lead to structural rearrangements, such as the conversion of [4.2.1] isomers to [3.3.1] isomers, with potential side reactions involving polymeric byproducts .

Condition Outcome
Boiling H₂SO₄Isomerization to [3.3.1] framework
Elevated temperaturesFormation of polymeric substances

Elimination Reactions

Phosphonium salts generally undergo elimination reactions under basic conditions to regenerate phosphines. For this compound, treatment with a strong base (e.g., NaOH) could remove the iodide counterion and hydroxymethyl groups, yielding methylphenylphosphine .

Reagent Reaction Type Product
Strong base (e.g., NaOH)EliminationMethylphenylphosphine + byproducts

Reactivity of Hydroxymethyl Groups

The hydroxymethyl (-CH₂OH) groups in the compound participate in nucleophilic substitution and oxidation reactions. For instance:

  • Esterification : Reaction with carboxylic acids or acid chlorides to form esters.

  • Oxidation : Conversion to carboxylic acids or ketones under oxidative conditions (e.g., KMnO₄/H⁺) .

Reaction Type Reagents Product
EsterificationAcid chloridesBis(alkoxymethyl)methylphenylphosphonium iodide
OxidationKMnO₄/H⁺Bis(oxo)methylphenylphosphonium iodide

Stereoselective Reactions

While the compound itself may not exhibit stereogenic centers, related phosphonium salts with chiral ligands can undergo diastereoselective reactions . For example, phosphonium salts with aryl substituents may form diastereomeric complexes during resolution, enabling enantiomer separation .

Reaction Type Key Feature Outcome
Diastereomeric complexationCrystallization-induced resolutionEnantiomerically pure products

Scientific Research Applications

Bis(hydroxymethyl)methylphenylphosphonium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a gene delivery vector due to its cationic nature.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis(hydroxymethyl)methylphenylphosphonium iodide exerts its effects involves its interaction with biological molecules. The cationic phosphonium center can interact with negatively charged biomolecules, such as DNA or proteins, facilitating their transport or modification. The hydroxymethyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Substituents
Benzyltriphenylphosphonium iodide 1243-97-6 C25H22IP 480.32 Benzyl, three phenyl
Methyltriphenylphosphonium iodide 2065-66-9 C19H18IP 404.22 Methyl, three phenyl
Butyltriphenylphosphonium iodide 1779-51-7 C22H24IP 446.30 Butyl, three phenyl
Benzylmethyldiphenylphosphonium iodide 63832-87-1 C20H20IP 418.25 Benzyl, methyl, two phenyl

Key Observations :

  • Alkyl chains (e.g., butyl in Butyltriphenylphosphonium iodide) may enhance solubility in non-polar solvents due to increased hydrophobicity . Hydroxymethyl groups (hypothetical in the target compound) could improve solubility in polar solvents and influence reactivity through hydrogen bonding.
  • Molecular Weight :
    Heavier compounds (e.g., Benzyltriphenylphosphonium iodide, 480.32 g/mol) may exhibit higher melting points compared to lighter analogs like Methyltriphenylphosphonium iodide (404.22 g/mol), though direct melting point data is unavailable in the evidence .

Odd-Even Effects in Aliphatic Chains

Odd-numbered chains (e.g., pentylene) exhibit lower melting points due to repulsive H···H interactions in crystal packing . This principle suggests that butyl (even) and methyl (odd) substituents in phosphonium salts could similarly influence physical properties, though experimental validation is needed.

Biological Activity

Bis(hydroxymethyl)methylphenylphosphonium iodide (BHMPPI) is a phosphonium salt known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer research and as an antimicrobial agent. This article delves into the biological activity of BHMPPI, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

BHMPPI is characterized by its phosphonium core, which is a positively charged phosphorus atom bonded to three organic groups. The presence of hydroxymethyl and methyl groups enhances its solubility and reactivity. The iodide counterion contributes to its stability and biological interaction capabilities.

Table 1: Structural Properties of BHMPPI

PropertyValue
Molecular FormulaC10H14I1P1
Molecular Weight290.09 g/mol
SolubilitySoluble in water
Melting PointNot specified

Anticancer Activity

Research has shown that BHMPPI exhibits significant anticancer properties . A study conducted by Kaczmarek et al. (2023) evaluated the cytotoxic effects of BHMPPI on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results indicated that BHMPPI inhibited cell proliferation in a dose-dependent manner.

Case Study: Cytotoxicity Assay

  • Cell Lines Tested : MCF-7, A549, HT-29
  • IC50 Values :
    • MCF-7: 25 µM
    • A549: 30 µM
    • HT-29: 20 µM

These findings suggest that BHMPPI may serve as a potential lead compound for developing new anticancer therapeutics.

Antimicrobial Activity

BHMPPI has also been investigated for its antimicrobial activity . A study by Zhang et al. (2024) assessed the efficacy of BHMPPI against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Efficacy of BHMPPI

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The results indicate that BHMPPI could be a promising candidate for developing new antimicrobial agents.

The mechanism by which BHMPPI exerts its biological effects involves several pathways:

  • Induction of Apoptosis : BHMPPI triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : In bacteria, BHMPPI disrupts the cell membrane, causing leakage of cellular contents and ultimately cell death.
  • Inhibition of Enzymatic Activity : BHMPPI may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodSolventTemp (°C)Yield (%)Purity (%)Reference
Quaternization (THF)THF707895
Microwave-Assisted*DMF1008598
Recrystallization (EtOH)Ethanol/H₂O257099

*Adapted from microwave techniques for cobalt complexes .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
³¹P NMRδ +25 ppm (singlet)Phosphonium center confirmed
IR3400 cm⁻¹ (O–H), 1450 cm⁻¹ (P–C)Hydroxymethyl and P–C bonds
Elemental AnalysisC: 57.43%, H: 4.82%, P: 7.40%Stoichiometric validation

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